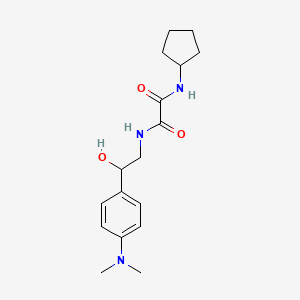

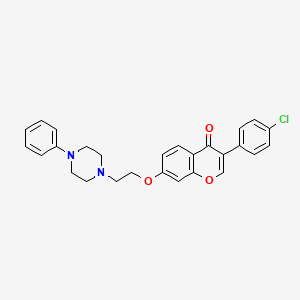

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, commonly known as DDAO, is a fluorescent dye that is widely used in scientific research. It is a water-soluble, pH-insensitive, and highly photostable dye that emits in the red region of the spectrum. DDAO has been used in a variety of applications, including flow cytometry, microscopy, and cell-based assays.

Scientific Research Applications

Kinetic Studies and Chemical Properties

Hydrolysis Mechanism in Alkaline Solutions : A study by Roy (1995) employed reversed-phase HPLC to investigate the kinetics of degradation of cyclopentolate hydrochloride, a compound related to N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, in alkaline solutions. The study found that the compound degrades rapidly at higher pH values, with phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid identified as degradation products. This work elucidates the stability and degradation pathways of cyclopentyl-based compounds under varying pH conditions (Roy, 1995).

Synthesis and Reactivity

Amide Formation and Decarboxylative Condensation : The research conducted by Ju et al. (2011) demonstrated amide formation by decarboxylative condensation of hydroxylamines and α-ketoacids, highlighting a method potentially applicable to N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide. This study provides insights into amide bond formation, activating agents, and functionalities, offering a foundation for synthesizing complex nitrogen-containing compounds (Ju et al., 2011).

Oxalate Precursors for Kinetic Studies : N,S-Dimethyldithiocarbamyl oxalates were studied by Kyne and Schiesser (2014) as novel precursors for determining kinetic parameters for oxyacyl radicals. This research could be relevant to understanding the reactivity and stability of oxalamide derivatives in synthetic applications (Kyne & Schiesser, 2014).

Structural Studies and Applications

Crystal Structure Determination : The twinned crystal structure of a racemic compound containing the oxalamide moiety was detailed by Štefanić et al. (2004), providing insights into the intramolecular hydrogen-bonding patterns and conformational features. Such structural elucidations are crucial for understanding the physicochemical properties and potential applications of oxalamide derivatives in materials science and pharmaceutical research (Štefanić et al., 2004).

Novel Synthetic Routes

Copper-Catalyzed Hydroxylation : Xia et al. (2016) reported on the copper-catalyzed hydroxylation of (hetero)aryl halides using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, showcasing a method for introducing hydroxyl groups into aromatic systems. This study offers a potential pathway for modifying N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide to enhance its properties or develop new derivatives (Xia et al., 2016).

properties

IUPAC Name |

N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-20(2)14-9-7-12(8-10-14)15(21)11-18-16(22)17(23)19-13-5-3-4-6-13/h7-10,13,15,21H,3-6,11H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZAWLYWXJZNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2573090.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2573091.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2573095.png)

![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)